molecular formula C20H30O2 B1673352 5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid CAS No. 6730-83-2

5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B1673352
CAS No.: 6730-83-2
M. Wt: 302.5 g/mol
InChI Key: NIKHGUQULKYIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Nomenclature

Kaurenoic acid is a diterpenoid with the molecular formula C$${20}$$H$${30}$$O$$_2$$ and a molecular weight of 302.45 g/mol . Its systematic IUPAC name is (1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0$$^{1,10}$$.0$$^{4,9}$$]hexadecane-5-carboxylic acid , reflecting its tetracyclic kaurane skeleton. The compound is also known by synonyms such as ent-kaurenoic acid, kaur-16-en-18-oic acid, and kauren-19-oic acid. Its CAS registry number is 6730-83-2 .

Table 1: Key Identifiers of Kaurenoic Acid

Property Value Source
Molecular Formula C$${20}$$H$${30}$$O$$_2$$
Molecular Weight 302.45 g/mol
CAS Number 6730-83-2
IUPAC Name (1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0$$^{1,10}$$.0$$^{4,9}$$]hexadecane-5-carboxylic acid

Stereochemical Configuration and Isomerism

Kaurenoic acid belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic framework with a trans-decalin system (rings A/B) fused to a bicyclic moiety (rings C/D). The stereochemistry at positions C-1, C-4, C-5, C-9, C-10, and C-13 defines its 5β,8α,9β,10α,13α configuration. The exocyclic double bond at C-16(17) introduces rigidity, while the carboxylic acid group at C-19 contributes to its polarity.

Notably, the ent prefix indicates enantiomeric relationships with non-natural kaurane derivatives, which lack biological activity in many cases. No naturally occurring stereoisomers of kaurenoic acid have been reported, though synthetic modifications at C-15 or C-16 can yield derivatives with altered bioactivity.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography (CCDC 887692) confirms the tetracyclic structure with bond lengths and angles consistent with ent-kaurane diterpenoids. The crystal lattice exhibits intermolecular hydrogen bonding between the carboxylic acid group (O–H···O=C) and adjacent molecules, stabilizing a chair-boat-chair-boat conformation across the four rings.

Conformational flexibility is limited due to the fused ring system, though minor torsional adjustments occur at the C-16(17) double bond and C-19 carboxyl group in solution. Nuclear Overhauser Effect (NOE) correlations in NMR studies reveal proximity between H-14 (exocyclic methylene) and H-15, confirming the Z-configuration of the double bond.

Table 2: Selected Crystallographic Parameters

Parameter Value Source
Space Group P2$$1$$2$$1$$2$$_1$$
Unit Cell Dimensions a = 8.42 Å, b = 12.35 Å, c = 18.21 Å
Hydrogen Bond Length 1.78 Å (O–H···O)

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Complete $$^1$$H and $$^{13}$$C NMR assignments (CDCl$$_3$$, 300 MHz) have been achieved through 2D experiments (COSY, HSQC, HMBC):

Table 3: Key $$^1$$H and $$^{13}$$C NMR Signals
Position $$^1$$H δ (ppm) Multiplicity $$^{13}$$C δ (ppm) Correlation (HMBC)
C-19 - - 177.2 H-18, H-5
H-16 5.23 dd (J = 6.2, 1.8 Hz) 124.7 C-15, C-17
H-17 4.72 m 104.5 C-16, C-20
H-18 1.38 s 28.4 C-19, C-5

Infrared (IR) Spectroscopy

IR spectra (KBr) show characteristic bands:

  • ν$$_{\text{max}}$$ = 3408 cm$$^{-1}$$ (O–H stretch, carboxylic acid)
  • ν$$_{\text{max}}$$ = 1726 cm$$^{-1}$$ (C=O stretch)
  • ν$$_{\text{max}}$$ = 1643 cm$$^{-1}$$ (C=C stretch).

Mass Spectrometry (MS)

Electron Ionization (EI-MS) fragments include:

  • m/z 302 [M]$$^+$$ (base peak)
  • m/z 287 [M–CH$$_3$$]$$^+$$
  • m/z 259 [M–CO$$_2$$H]$$^+$$.

Properties

IUPAC Name

5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKHGUQULKYIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6730-83-2
Record name Kauren-19-oic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Natural Extraction from Plant Sources

Kaurenoic acid is predominantly isolated from plants in the Euphorbiaceae, Asteraceae, and Aristolochiaceae families. Extraction protocols vary by plant matrix, requiring optimization of solvents, extraction techniques, and purification steps.

Solvent-Based Extraction

Plant material is typically dried, ground, and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are used to solubilize kaurenoic acid, followed by partitioning with non-polar solvents to remove lipids and pigments. For example:

  • Sunflower heads (Helianthus annuus) : Soxhlet extraction with hexane or dichloromethane yields crude ent-kaurenoic acid, which is further purified via silica gel chromatography.
  • Aristolochia elegans: Methanol extraction followed by liquid-liquid partitioning with dichloromethane isolates kaurenoic acid at 0.8–1.2% dry weight.
Table 1: Representative Yields from Plant Sources
Plant Source Solvent System Yield (%) Purity (%) Reference
Helianthus annuus Hexane → CH₂Cl₂ 2.1 92
Aristolochia elegans MeOH → CH₂Cl₂ 1.0 85
Sphagneticola lucida Ethyl acetate 0.7 88

Supercritical Fluid Extraction (SFE)

SFE using CO₂ modified with ethanol (10–20%) achieves higher selectivity for kaurenoic acid from resinous plant matrices. Optimal conditions (50°C, 300 bar) yield 1.8–2.3% with 94% purity, reducing solvent waste compared to traditional methods.

Chemical Synthesis and Structural Modification

Chemical synthesis of kaurenoic acid enables large-scale production and generation of analogs with enhanced bioactivity. Key strategies include functionalization of natural precursors and de novo synthesis.

Derivatization of Natural Precursors

Henrick and Jefferies pioneered the modification of kaurane diterpenes isolated from Ricinocarpus stylosus. Starting with kaurane 2 , they achieved:

  • Esterification : Reaction with acetyl chloride produces C-19 methyl ester 3 (yield: 78%).
  • Oxidation : Jones oxidation yields ketone 4 at C-3 (yield: 65%).
  • Wittig homologation : Introduces α,β-unsaturated esters at C-16 (e.g., 5 , yield: 58%).

Total Synthesis from Simple Terpenoids

Mori et al. developed a 15-step synthesis from geranylgeraniol, employing photolytic cyclization to construct the kaurane skeleton. Critical steps include:

  • Photolytic cyclization : UV irradiation of geranylgeraniol epoxide 6 forms tetracyclic intermediate 7 (yield: 42%).
  • Carboxylic acid introduction : Oxidation of C-19 methyl group via Jones reagent yields kaurenoic acid (overall yield: 11%).

Bioinspired Synthesis of Kaurenoic Acid Derivatives

Recent work by Barrero et al. demonstrates the conversion of ent-kaurenoic acid to pharmacologically relevant scaffolds:

  • Hydrogenation : Catalytic (Pd/C) reduction of Δ¹⁶ double bond gives dihydrokaurenoic acid 7 (yield: 75%).
  • Oxidative decarboxylation : Treatment with lead tetraacetate (LTA) generates olefin 9c (yield: 91%).
  • Ozonolysis : Cleavage of 9c forms diketone 10 , precursor to pentacyclic methyl ketone 11 (yield: 82%).

Biotechnological and Enzymatic Approaches

Biotechnological methods leverage microbial or plant cell cultures to produce kaurenoic acid sustainably.

Heterologous Expression in Microbial Hosts

Escherichia coli engineered with ent-kaurene synthase (KS) and cytochrome P450 enzymes (e.g., CYP701A3) converts geranylgeranyl pyrophosphate (GGPP) to ent-kaurenoic acid. Key parameters:

  • Fermentation conditions : 28°C, pH 6.8, 0.5 mM IPTG induction.
  • Yield : 120 mg/L (72 hr).

Plant Cell Suspension Cultures

Stevia rebaudiana cell lines overexpressing ent-kaurenoic acid 13-hydroxylase produce kaurenoic acid as a steviol precursor. Elicitation with methyl jasmonate (100 µM) increases yield 3.2-fold to 340 mg/L.

Purification and Characterization

Chromatographic Purification

  • Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients elutes kaurenoic acid at 15–20% ethyl acetate.
  • HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) using acetonitrile/0.1% TFA achieve >98% purity.

Structural Elucidation

  • NMR : ¹H NMR (CDCl₃): δ 4.81 (s, H-17), 1.25 (s, H-18). ¹³C NMR confirms C-19 carboxylic acid (δ 178.2).
  • MS : ESI-MS m/z 301.2 [M−H]⁻.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Kaurenoic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it exhibits significant anti-inflammatory activity in various animal models. For instance, a study demonstrated that kaurenoic acid reduced paw edema in rats induced by egg albumin and Freund's complete adjuvant, showing a dose-dependent relationship with its efficacy . The compound was found to be as potent as traditional anti-inflammatory drugs like acetylsalicylic acid (aspirin) .

2. Antimicrobial Activity

Kaurenoic acid has also shown promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or preservatives.

3. Antinociceptive Effects

The antinociceptive properties of kaurenoic acid have been evaluated through various experimental models. It was found to significantly alleviate pain responses in rodents, indicating its potential application in pain management therapies . The compound's mechanism appears to involve modulation of inflammatory pathways, which are often implicated in pain conditions.

4. Phytochemistry and Plant Growth Promotion

In agricultural applications, kaurenoic acid is recognized for its role in promoting plant growth. Studies have shown that it can enhance seed germination and root elongation in crops like tomatoes when applied as a biostimulant . This property underscores its potential use in sustainable agriculture practices.

Biotechnological Applications

1. Synthetic Biology Production

Recent advancements in synthetic biology have enabled the production of kaurenoic acid through engineered microorganisms. This method promises a sustainable approach to producing kaurenoic acid at scale while maintaining high purity levels . The study compared synthetic kaurenoic acid with commercially available forms, assessing their solubility and bioactivity, which are critical for pharmaceutical applications.

2. Drug Formulation Development

The pharmacokinetic profile of kaurenoic acid has been characterized to facilitate its incorporation into drug formulations. A study on the oral administration of kaurenoic acid revealed important pharmacokinetic parameters such as absorption rates and distribution volumes, which are essential for developing effective therapeutic agents .

Case Studies

Study Focus Findings
Zhao et al. (2022)Anti-inflammatory effectsKaurenoic acid significantly reduced paw edema in rat models; comparable efficacy to standard anti-inflammatories .
Kim et al. (2018)Antimicrobial propertiesDemonstrated effectiveness against multiple bacterial strains; potential for use in natural preservatives .
Lee et al. (2020)Plant growth promotionEnhanced germination and root development in tomato plants when applied as a biostimulant .
Park et al. (2018)PharmacokineticsEstablished absorption characteristics after oral dosing; critical for drug formulation strategies .

Mechanism of Action

Kaurenoic acid is part of the ent-kaurene diterpene family, which includes compounds such as stevioside and rebaudioside A. These compounds share a similar diterpene skeleton but differ in their functional groups and biological activities .

Comparison with Similar Compounds

Continentalic Acid (ent-pimara-8(14),15-diene-19-oic acid)

  • Structural Differences : Continentalic acid shares a similar carboxylic acid group at C-19 but differs in the pimarane skeleton, featuring double bonds at C-8(14) and C-15 instead of the kaurane backbone .
  • Pharmacological Activity: In Vitro Anti-Arthritic Effects: Continentalic acid (5 µM) inhibits IL-6, IL-8, MMP-13, and COX-2 in human osteoarthritis chondrocytes more potently than kaurenoic acid (20 µM required for comparable effects) . In Vivo Analgesic Activity: Both compounds show similar efficacy at equivalent doses (0.97 mg/kg continentalic acid vs. 0.33 mg/kg kaurenoic acid), surpassing the parent plant extract .

Copalic Acid

  • Source: Major diterpene in Copaifera langsdorffii oleoresin, distinct from kaurenoic acid in Mikania glomerata .
  • Activity: Copalic acid and kaurenoic acid both exhibit antimicrobial properties, but kaurenoic acid demonstrates broader efficacy, including against Staphylococcus aureus (MIC: 0.125 mg/mL vs. 0.250 mg/mL for its epimer, ent-kaur-16-en-18-oic acid) .

Polyalthic Acid

  • Derivatives: Semi-synthetic amides and esters of polyalthic acid (from Copaifera reticulata) show enhanced antifungal activity compared to kaurenoic acid derivatives. For example, polyalthic acid derivatives exhibit IC₅₀ values of 31.9–61.8 µg/mL against Trichophyton mentagrophytes, while kaurenoic acid derivatives are less potent .

Pharmacokinetic and Bioactivity Comparisons

Table 1. Key Pharmacological Properties

Compound Anti-Inflammatory (IC₅₀) Antimicrobial (MIC, S. aureus) Antifungal (MIC, Colletotrichum) Allelopathic Activity (Seed Germination Inhibition)
Kaurenoic acid 20 µM 0.125 mg/mL 0.097 mM (hydrogenated derivative) 100% inhibition at 1.0 mM (Melilotus ruthenica)
Continentalic acid 5 µM Not reported Not applicable Not reported
Copalic acid Not reported 0.250 mg/mL (epimer) Not applicable Not reported
Polyalthic acid Not reported Not reported 31.9 µg/mL Not applicable

Table 2. Structural and Physicochemical Properties

Compound Skeleton Type Functional Groups LogP (Predicted) Water Solubility (Derivatives)
Kaurenoic acid Kaurane C-19 carboxylic acid 4.2 Low (improved as KNa salt)
Continentalic acid Pimarane C-19 carboxylic acid 4.5* Low
Copalic acid Labdane C-19 carboxylic acid 3.8* Moderate
Polyalthic acid Kaurane C-19 ester/amide derivatives 5.1* Low

*Predicted based on QSAR models .

Mechanistic and Therapeutic Advantages

  • Anti-Inflammatory Pathways: Kaurenoic acid modulates NF-κB and PPARγ pathways, while continentalic acid shows superior COX-2 inhibition .
  • Antimicrobial Scope: Kaurenoic acid derivatives (e.g., methyl esters) exhibit fungicidal activity against Colletotrichum lindemuthianum (MIC: 0.097 mM), comparable to commercial fungicides .
  • Therapeutic Limitations: Kaurenoic acid’s erythrocyte lytic activity limits its antiparasitic use, though derivatives like oximes reduce this side effect while maintaining trypanocidal efficacy .

Biological Activity

Kaurenoic acid (KA), a naturally occurring diterpene primarily derived from the Copaifera genus, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of KA, supported by research findings, case studies, and data tables that illustrate its potential applications in medicine.

Chemical Structure and Properties

Kaurenoic acid is chemically classified as ent-kaur-16-en-19-oic acid. Its structure features a hydrophobic nature, which influences its solubility and bioactivity. The estimated LogP value ranges from 4.47 to 6.37, indicating its lipophilicity, which is crucial for absorption and distribution within biological systems .

1. Anti-inflammatory Effects

Kaurenoic acid exhibits significant anti-inflammatory properties through various mechanisms:

  • Nrf2 Activation : KA activates the transcription factor Nrf2, which plays a critical role in cellular defense against oxidative stress and inflammation .
  • Cytokine Modulation : It downregulates pro-inflammatory pathways involving Th2 cells and NF-κB, leading to reduced expression of cytokines such as TNF-α and IL-6 .
  • Prostaglandin Inhibition : KA inhibits the release of prostaglandin E2 and nitric oxide production, contributing to its analgesic effects .

2. Antimicrobial Properties

Kaurenoic acid has demonstrated antimicrobial activity against various pathogens:

  • Bactericidal Effects : Studies have shown that KA exhibits bactericidal activity against Streptococcus mutans, a primary agent of dental caries .
  • Leishmanicidal Activity : KA triggers the NLRP12/IL-1β pathway in macrophages infected with Leishmania amazonensis, enhancing the immune response against this protozoan parasite .

3. Antitumor Activity

Research indicates that KA possesses antiproliferative effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa25
A-54930
MCF-720
PC-335
Hep-228

KA's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation via mechanisms involving DNA damage response pathways .

4. Analgesic Properties

Kaurenoic acid has been shown to alleviate pain in various models:

  • Neuropathic Pain : In chronic constriction injury models, KA treatment resulted in increased levels of neuronal nitric oxide synthase (nNOS), suggesting enhanced nitric oxide production associated with analgesia .
  • Cytokine Inhibition : The analgesic effects are also linked to the inhibition of pro-inflammatory cytokines and activation of ATP-sensitive potassium channels .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted pharmacological potential of kaurenoic acid:

  • A study demonstrated that KA significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential for inflammatory diseases .
  • Another investigation into the safety profile of KA indicated no mutagenic effects at therapeutic concentrations, supporting its use as a safe phytochemical in medicinal applications .

Q & A

Q. What experimental methods are commonly used to isolate and quantify kaurenoic acid in plant extracts?

Kaurenoic acid is typically isolated via solvent extraction (e.g., water, chloroform, or n-hexane) followed by chromatographic techniques such as HPLC for quantification. For example, water extraction combined with chloroform distribution and HPLC quantification using 11αOH-KA as a reference standard has been validated for Aralia continentalis . Column chromatography with n-hexane and chloroform is also employed for purification, as demonstrated in Annona squamosa studies . Purity verification often uses Sigma-Aldrich standards (100% purity) for calibration .

Q. Which in vitro models are standard for assessing kaurenoic acid’s anti-inflammatory activity?

The RAW264.7 murine macrophage line stimulated with lipopolysaccharides (LPS) is a widely accepted model. Kaurenoic acid’s inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB activation in this model provides mechanistic insights into its anti-inflammatory effects . IC₅₀ values for NO inhibition (51.73 µM) and PGE2 suppression (106.09 µM) are critical benchmarks .

Q. How is kaurenoic acid’s cytotoxicity evaluated in cancer research?

Cytotoxicity is assessed using human tumor cell lines (e.g., leukemia, breast, colon) and non-tumor lines (e.g., HaCat keratinocytes). Total Growth Inhibition (TGI) values, calculated via dose-response curves, compare kaurenoic acid’s potency to controls like doxorubicin . Apoptosis induction is confirmed via ethidium bromide/acridine orange staining and comet assays .

Advanced Research Questions

Q. What methodological challenges arise when interpreting contradictory data on kaurenoic acid’s bioactivity?

Discrepancies often stem from variability in compound purity, extraction sources, and assay conditions. For instance, kaurenoic acid purity ranges from 94.26% (fermentation-derived) to 100% (Sigma-Aldridge), impacting dose-response outcomes . Batch-to-batch variability (e.g., 150.2 mg/kg average in fermentation-derived Reb M) necessitates rigorous QC protocols . Researchers should standardize sources and validate purity via LC-MS or NMR.

Q. How can Quantitative Structure-Activity Relationship (QSAR) models enhance kaurenoic acid research?

QSAR models predict biological activity by analyzing physicochemical properties like logP (octanol-water partition coefficient) and skin permeability (log Kp). These models guide topical application studies by estimating absorption and sensitization risks . Integrating QSAR with in vitro data improves target prioritization, such as identifying NF-κB or COX-2 as key anti-inflammatory targets .

Q. What strategies optimize kaurenoic acid’s bioavailability for in vivo studies?

Bioavailability challenges include poor solubility and rapid metabolism. Nanoencapsulation or lipid-based delivery systems are explored to enhance stability. In vivo models like carrageenan-induced paw edema in mice demonstrate efficacy, with kaurenoic acid reducing swelling by 34.4% at 5 hours post-induction . Pharmacokinetic studies using radiolabeled compounds are recommended for absorption/distribution profiling.

Methodological Recommendations

  • Data Reproducibility : Always report kaurenoic acid’s source, purity, and extraction protocol. Batch-specific concentrations (e.g., Table 6 in ) should accompany bioactivity data.
  • Assay Validation : Use multiple models (e.g., RAW264.7 macrophages and in vivo edema) to confirm anti-inflammatory mechanisms .
  • Statistical Rigor : Collaborate with statisticians to design dose-response experiments and select appropriate tests (e.g., ANOVA for multi-group comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Reactant of Route 2
5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.